tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Description
Chemical Structure: The compound (CAS 2138023-67-1) consists of a 2,7-diazaspiro[3.5]nonane core, with a tert-butyl carbamate group at position 2 and an isopropyl substituent at position 1. The hydrochloride salt enhances solubility and stability for pharmaceutical applications . Molecular Formula: C₁₅H₂₉ClN₂O₂; Molecular Weight: 304.86 g/mol . Key Applications: As a spirocyclic amine, it serves as a versatile intermediate in drug discovery, particularly for targeting sigma receptors or central nervous system (CNS) disorders .
Properties
IUPAC Name |
tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2.ClH/c1-11(2)12-15(6-8-16-9-7-15)10-17(12)13(18)19-14(3,4)5;/h11-12,16H,6-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVSVGYMYYTHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCNCC2)CN1C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps. One common route includes the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with isopropylamine under controlled conditions. The reaction is carried out in a solvent such as methanol, and the mixture is stirred at room temperature overnight. The product is then purified through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like methanol or ethanol.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds derived from the diazaspiro framework exhibit significant biological activities, particularly in modulating chemokine receptors such as CCR3 and CCR5. These receptors are implicated in various diseases, including HIV infection and other inflammatory conditions . The ability of tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride to act on these receptors positions it as a candidate for therapeutic interventions.
Case Studies
- Antiviral Activity : In a study focusing on the modulation of chemokine receptors, derivatives of diazaspiro compounds demonstrated potential in inhibiting HIV replication by interfering with CCR5-mediated entry into host cells .
- Anti-inflammatory Effects : Research has shown that certain derivatives can reduce inflammation in preclinical models by targeting specific pathways associated with immune response regulation .
Potential Therapeutic Uses
Given its biological activity profile, this compound holds promise in several therapeutic areas:
- HIV/AIDS Treatment : Its ability to modulate chemokine receptors makes it a potential candidate for developing new antiretroviral therapies.
- Inflammatory Diseases : The compound's anti-inflammatory properties could be explored for treating conditions like rheumatoid arthritis or other autoimmune disorders.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 1023301-84-9)
- Key Differences : Carboxylate group at position 7 instead of 2; lacks the isopropyl substituent.
- Impact : Altered electronic distribution and steric effects may reduce binding affinity to sigma receptors compared to the target compound. Similarity score: 0.90 .
tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Impact : Enhanced affinity for sigma receptors (Ki < 100 nM) due to hydrophobic interactions, unlike the isopropyl group in the target compound .
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 2007920-32-1)
Substituent-Driven Functional Comparisons
Biological Activity
Tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to a class of diazaspiro compounds, which have been studied for their diverse pharmacological properties, including anti-inflammatory and immunomodulatory effects.
- Molecular Formula : C15H29ClN2O2
- Molar Mass : 304.86 g/mol
- CAS Number : 2138023-67-1
Research has indicated that compounds similar to this compound can modulate the activity of chemokine receptors such as CCR3 and CCR5. These receptors are critical in the immune response and are implicated in various diseases, including HIV and other inflammatory conditions .
Anti-inflammatory Effects
Studies have demonstrated that diazaspiro compounds can inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which have anti-inflammatory properties. For instance, a related compound was shown to reduce inflammation in animal models by modulating the endocannabinoid system .
Immunomodulatory Properties
The compound has also been noted for its potential in immunomodulation. It may help in regulating immune responses, which is beneficial in treating conditions like autoimmune diseases and allergies. The modulation of chemokine receptors suggests a pathway through which this compound can exert its effects on immune cell migration and activation .
Study on Chemokine Receptor Modulation
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the ability of diazaspiro compounds to serve as inhibitors for chemokine receptors. The findings suggested that these compounds could be developed into therapeutic agents for diseases associated with aberrant chemokine signaling, including HIV/AIDS and inflammatory disorders .
Animal Model Studies
In vivo studies using rodent models have shown that treatment with related diazaspiro compounds resulted in significant reductions in inflammatory markers and improved clinical scores in models of arthritis and colitis. These findings underscore the therapeutic potential of these compounds in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
Methodological Answer:
Synthesis typically involves spirocyclic amine formation via cyclization reactions, followed by Boc-protection and hydrochloride salt formation. Key characterization steps include:
- NMR Spectroscopy : Confirm spirocyclic structure and substituent placement (e.g., tert-butyl and isopropyl groups) using H and C NMR.
- Mass Spectrometry : Validate molecular weight (240.3 g/mol) via ESI-MS or MALDI-TOF .
- HPLC Purity Analysis : Use reverse-phase chromatography with UV detection to ensure >95% purity.
- Elemental Analysis : Verify C, H, N, and O content against theoretical values (CHNO·HCl) .
Safety Note : Handle with nitrile gloves, chemical suits, and fume hoods due to acute toxicity (H302, H315, H319) .
Basic: How should researchers design experiments to assess thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min).
- Differential Scanning Calorimetry (DSC) : Identify decomposition temperatures and exothermic/endothermic events.
- In Situ FTIR : Monitor gas-phase decomposition products (e.g., CO, NO) under thermal stress .
Data Interpretation : Compare results to SDS-reported decomposition thresholds (Section 10.6) and note discrepancies due to limited existing data .
Advanced: How to resolve contradictions in spectral data for structural confirmation?
Methodological Answer:
- Multi-Nuclear NMR : Use DEPT-135, COSY, and HSQC to resolve overlapping signals in spirocyclic systems.
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in inert solvents (e.g., dichloromethane/hexane).
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Case Study : If tert-butyl group rotation causes signal splitting, variable-temperature NMR can elucidate dynamic behavior .
Advanced: What strategies address gaps in toxicological and ecological data?
Methodological Answer:
- In Vitro Assays : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) using human cell lines (e.g., HepG2).
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) to estimate LC values .
- Read-Across Analysis : Use QSAR models to predict toxicity based on structurally similar compounds (e.g., spirocyclic amines) .
Caution : SDS sections 11 and 12 explicitly note insufficient data, so experimental validation is critical .
Advanced: How to optimize reaction conditions for Boc-deprotection?
Methodological Answer:
- Acid Selection : Compare HCl (gas vs. 4M in dioxane) and TFA for efficiency. Monitor by TLC (Rf shift post-deprotection).
- Solvent Screening : Test dichloromethane, THF, and ethyl acetate for solubility and side reactions.
- Kinetic Studies : Use in situ IR to track carbonyl peak (~1680 cm) disappearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
